molecular formula C7H14ClN B1441329 2-Cyclopropylpyrrolidine hydrochloride CAS No. 558478-81-2

2-Cyclopropylpyrrolidine hydrochloride

Cat. No. B1441329
M. Wt: 147.64 g/mol
InChI Key: OJKJZUXVQAPXRU-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrrolidine hydrochloride, also known as CPP, is a chemical compound that is widely used in scientific experiments. It has a CAS Number of 558478-81-2 and a molecular weight of 147.65 .


Synthesis Analysis

The synthesis of 2-Cyclopropylpyrrolidine hydrochloride involves the use of hydrogen chloride, hydrogen, and palladium 10% on activated carbon in ethanol and water under an inert atmosphere . The reaction mixture is stirred under a H2 atmosphere for an additional 24 hours after the addition of more Pd/C and 1 N HCl (aq). The mixture is then filtered and the resulting residue is triturated with diethyl ether to afford the HCl salt of the title compound .


Molecular Structure Analysis

The InChI code for 2-Cyclopropylpyrrolidine hydrochloride is 1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H . The molecular formula is C7H14ClN .


Physical And Chemical Properties Analysis

2-Cyclopropylpyrrolidine hydrochloride is a solid at room temperature . . The storage temperature is normal .

Scientific Research Applications

Application in Medicinal Chemistry

The synthesis and properties of various pyrrolidine derivatives, including those related to 2-Cyclopropylpyrrolidine hydrochloride, have been extensively studied in the field of medicinal chemistry. For example, the asymmetric synthesis of N-acylpyrrolidines has been explored for their potential in inhibiting hepatitis C virus polymerase (Agbodjan et al., 2008). Additionally, studies on the synthesis of 2-phenylpyrrole derivatives have contributed to the development of various pharmaceutical compounds, reflecting the broader interest in pyrrolidine derivatives in drug discovery (Apsimon et al., 1979).

Advancements in Organic Synthesis

The field of organic synthesis has seen significant advancements with the study of compounds like 2-Cyclopropylpyrrolidine hydrochloride. Research has focused on developing efficient synthetic routes and understanding the chemical properties of related compounds. For instance, studies have been conducted on the technique for synthesizing (S)-3-hydroxypyrrolidine hydrochloride, highlighting the evolving methodologies in this area (Li Zi-cheng, 2009).

Chemical Research and Development

Chemical research and development have benefited from studies on 2-Cyclopropylpyrrolidine hydrochloride and its analogs. Research includes exploring reactions of donor-acceptor cyclopropanes, which has implications for the development of new chemical entities and synthetic pathways (Borisova et al., 2019).

Exploration in Biochemistry

2-Cyclopropylpyrrolidine hydrochloride and similar compounds have also found applications in biochemistry. For instance, their use in studying selective activation of metabotropic glutamate receptors showcases their potential in understanding biochemical pathways and mechanisms (Battaglia et al., 1998).

Safety And Hazards

2-Cyclopropylpyrrolidine hydrochloride has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-cyclopropylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJZUXVQAPXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrrolidine hydrochloride

CAS RN

558478-81-2
Record name 2-cyclopropylpyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylpyrrolidine hydrochloride
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2-Cyclopropylpyrrolidine hydrochloride
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2-Cyclopropylpyrrolidine hydrochloride
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2-Cyclopropylpyrrolidine hydrochloride
Reactant of Route 5
2-Cyclopropylpyrrolidine hydrochloride
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2-Cyclopropylpyrrolidine hydrochloride

Citations

For This Compound
2
Citations
HJ Rong, YF Cheng, FF Liu, SJ Ren… - The Journal of Organic …, 2017 - ACS Publications
The late-stage oxidation of substituted pyrrolidines offers good flexibility for the construction of γ-lactam libraries, and especially in recent years the methods for functionalization of …
Number of citations: 36 pubs.acs.org
AG Cochran, M Flynn - Journal of Medicinal Chemistry, 2023 - ACS Publications
… To a suspension of 600 mg of 36 (2.88 mmol) in 3 mL of methanol were added 734 mg of (R)-2-cyclopropylpyrrolidine hydrochloride (4.96 mmol) and 2 mL of DIPEA (11.5 mmol). The …
Number of citations: 3 pubs.acs.org

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